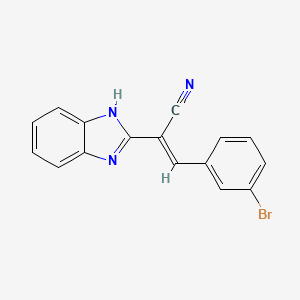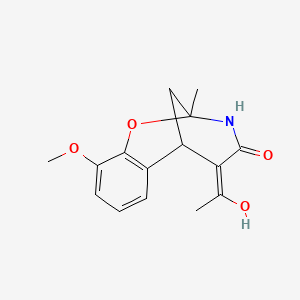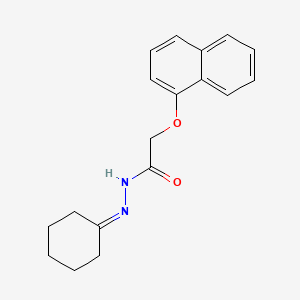![molecular formula C31H29N3O4 B11691690 N-(3-{[(E)-(5-benzyl-2-hydroxy-3-nitrophenyl)methylidene]amino}phenyl)-4-tert-butylbenzamide](/img/structure/B11691690.png)
N-(3-{[(E)-(5-benzyl-2-hydroxy-3-nitrophenyl)methylidene]amino}phenyl)-4-tert-butylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[(E)-(5-benzyl-2-hydroxy-3-nitrophenyl)methylidene]amino}phenyl)-4-tert-butylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a benzyl group, a nitrophenyl group, and a tert-butylbenzamide moiety. Its unique chemical properties make it a subject of interest in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-{[(E)-(5-benzyl-2-hydroxy-3-nitrophenyl)methylidene]amino}phenyl)-4-tert-butylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to condensation reactions under controlled conditions. Common reagents used in these reactions include aldehydes, amines, and nitro compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and enhance the overall efficiency of the synthesis.
化学反応の分析
Types of Reactions: N-(3-{[(E)-(5-benzyl-2-hydroxy-3-nitrophenyl)methylidene]amino}phenyl)-4-tert-butylbenzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.
科学的研究の応用
N-(3-{[(E)-(5-benzyl-2-hydroxy-3-nitrophenyl)methylidene]amino}phenyl)-4-tert-butylbenzamide has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(3-{[(E)-(5-benzyl-2-hydroxy-3-nitrophenyl)methylidene]amino}phenyl)-4-tert-butylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic processes. Understanding the precise mechanism requires detailed studies using techniques such as molecular docking and biochemical assays.
類似化合物との比較
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Cyproheptadine Related Compound C
- N-Acetyl-L-tryptophan
Comparison: Compared to these similar compounds, N-(3-{[(E)-(5-benzyl-2-hydroxy-3-nitrophenyl)methylidene]amino}phenyl)-4-tert-butylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable tool in synthetic chemistry and drug design.
特性
分子式 |
C31H29N3O4 |
|---|---|
分子量 |
507.6 g/mol |
IUPAC名 |
N-[3-[(5-benzyl-2-hydroxy-3-nitrophenyl)methylideneamino]phenyl]-4-tert-butylbenzamide |
InChI |
InChI=1S/C31H29N3O4/c1-31(2,3)25-14-12-23(13-15-25)30(36)33-27-11-7-10-26(19-27)32-20-24-17-22(16-21-8-5-4-6-9-21)18-28(29(24)35)34(37)38/h4-15,17-20,35H,16H2,1-3H3,(H,33,36) |
InChIキー |
ZCAZXYJCUUJUJD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N=CC3=C(C(=CC(=C3)CC4=CC=CC=C4)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B11691609.png)
![N-[4-(diethylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide](/img/structure/B11691617.png)

![N'-[(E)-(3-bromophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11691620.png)
![N'-[(E)-1H-benzo[g]indol-3-ylmethylidene]-4-nitrobenzohydrazide](/img/structure/B11691625.png)
![Propyl 4-{[(2-chloro-4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B11691628.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B11691636.png)
![5-(4-tert-butylphenyl)-3-{[(3-chlorophenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11691639.png)
![N-[3-(3-chlorophenoxy)-5-nitrophenyl]-2-(4-nitro-1H-imidazol-1-yl)acetamide](/img/structure/B11691655.png)
![ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11691659.png)


![N-{(1Z)-3-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11691677.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11691678.png)
